molecular formula C10H9NO3 B168799 3-Methoxy-2,4-dihydroxyquinoline CAS No. 15151-56-1

3-Methoxy-2,4-dihydroxyquinoline

Cat. No.: B168799
CAS No.: 15151-56-1
M. Wt: 191.18 g/mol
InChI Key: RWEKAFBWZRTGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy and dihydroxy groups attached to the quinoline ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4-dihydroxyquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 3-methoxyanthranilic acid with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to reflux in the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,4-dihydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-Methoxy-2,4-dihydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4-dihydroxyquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 2,4-Dihydroxyquinoline

Comparison: 3-Methoxy-2,4-dihydroxyquinoline is unique due to the presence of both methoxy and dihydroxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-hydroxy-3-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-8(12)6-4-2-3-5-7(6)11-10(9)13/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKAFBWZRTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716042
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-56-1
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.